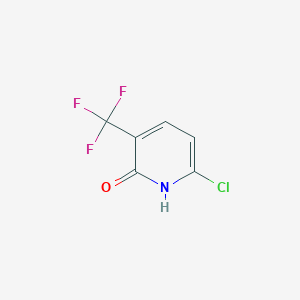
1-(5-Chloro-3-methylpyrazin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom at the 5-position and a methyl group at the 3-position The ethanone group is attached to the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-3-methylpyrazine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ethanone derivative.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-chloro-3-methyl-pyrazin-2-yl)ethanone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 1-(5-Chloro-3-methyl-pyrazin-2-yl)acetic acid.
Reduction: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-3-methyl-pyrazin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
1-(5-Bromo-3-methyl-pyrazin-2-yl)ethanone: Similar structure with a bromine atom instead of chlorine.
1-(5-Chloro-3-ethyl-pyrazin-2-yl)ethanone: Similar structure with an ethyl group instead of a methyl group.
1-(5-Chloro-3-methyl-pyrazin-2-yl)propanone: Similar structure with a propanone group instead of an ethanone group.
Uniqueness: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom and the ethanone group provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(5-chloro-3-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4-7(5(2)11)9-3-6(8)10-4/h3H,1-2H3 |
InChI Key |
DUCREGHKZAAQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)

![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)


